1-[4-(3-Aminooxan-2-yl)piperidin-1-yl]-2-(3,4-difluorophenoxy)ethanone;hydrochloride
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a piperidine ring, an oxane ring, and a difluorophenoxy group. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the available resources . These properties could be determined through various laboratory tests.Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activity
Microwave-assisted synthesis techniques have been utilized to create derivatives of piperidine, demonstrating a method for rapid synthesis that may relate to the target compound. These derivatives have shown antibacterial activity, indicating potential applications in developing new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010). Similarly, another study highlighted the synthesis of piperidine-containing pyrimidine imines and thiazolidinones under microwave conditions, with compounds showing antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).
Spectroscopic Characterization and Docking Studies
A compound featuring a similar piperidinyl structure was synthesized and characterized through various spectroscopic techniques, highlighting the importance of structural analysis in drug development. This study also included cytotoxicity evaluations and docking studies, providing insights into the pharmacokinetics and potential biological applications of such compounds (Govindhan et al., 2017).
Inhibition of Blood Platelet Aggregation
Research on (2-piperidinyl)ethanones and ethanols has identified compounds capable of inhibiting blood platelet aggregation, a crucial aspect of cardiovascular disease management. This demonstrates the potential therapeutic applications of piperidine derivatives in treating diseases related to blood clots and circulation (Grisar et al., 1976).
Synthesis and Analysis of Piperidine Derivatives
The synthesis of various piperidine derivatives, including the target compound, often involves complex reactions and the creation of intermediates with potential biological activities. Studies focusing on the synthesis, structural analysis, and biological evaluations of these derivatives contribute significantly to the development of new pharmaceuticals and materials (Zheng Rui, 2010).
Safety and Hazards
Properties
IUPAC Name |
1-[4-(3-aminooxan-2-yl)piperidin-1-yl]-2-(3,4-difluorophenoxy)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F2N2O3.ClH/c19-14-4-3-13(10-15(14)20)25-11-17(23)22-7-5-12(6-8-22)18-16(21)2-1-9-24-18;/h3-4,10,12,16,18H,1-2,5-9,11,21H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGWIAJQFVQFSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(OC1)C2CCN(CC2)C(=O)COC3=CC(=C(C=C3)F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClF2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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